2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3 and its molecular weight is 248.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives are highly soluble in water and other polar solvents , suggesting that they could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as topoisomerases and kinases . These interactions can lead to alterations in cellular processes and pathways, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, inhibiting or activating their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemical environments . The long-term effects of this compound on cellular function can include sustained inhibition of enzyme activity, prolonged changes in gene expression, and persistent alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that the therapeutic window for benzimidazole derivatives is narrow, and careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;;/h2-5H,6-7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWEOHAKGUNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103394-45-2 | |
Record name | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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